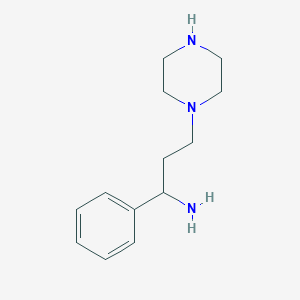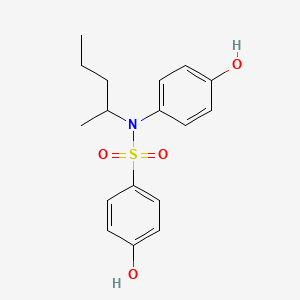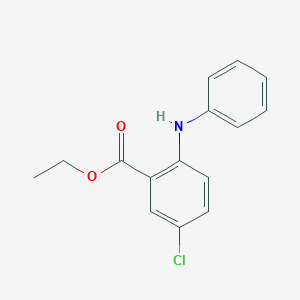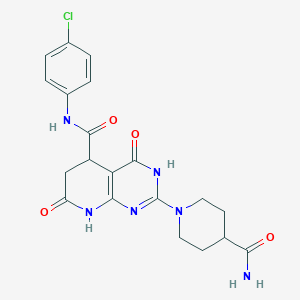![molecular formula C18H11ClTe B12625468 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene CAS No. 920977-38-4](/img/structure/B12625468.png)
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene: is a chemical compound that belongs to the class of organotellurium compounds It features a tellurophene ring substituted with a 4-chlorophenyl ethynyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through a cyclization reaction involving tellurium and appropriate organic precursors.
Substitution Reactions: The 4-chlorophenyl ethynyl group and the phenyl group are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling tellurium compounds.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The phenyl and 4-chlorophenyl ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and boron reagents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can produce a variety of functionalized tellurophene derivatives.
科学的研究の応用
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organotellurium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to the biological activity of tellurium compounds.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting normal cellular functions. This can lead to effects such as inhibition of enzyme activity or induction of oxidative stress.
類似化合物との比較
Similar Compounds
2-[(4-Chlorophenyl)ethynyl]-5-fluorobenzaldehyde: A similar compound with a fluorine atom instead of tellurium.
5-[(4-Chlorophenyl)ethynyl]-2-pyridinecarbonitrile: Another related compound with a pyridine ring instead of tellurophene.
Uniqueness
2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to its sulfur and selenium analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
920977-38-4 |
|---|---|
分子式 |
C18H11ClTe |
分子量 |
390.3 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)ethynyl]-5-phenyltellurophene |
InChI |
InChI=1S/C18H11ClTe/c19-16-9-6-14(7-10-16)8-11-17-12-13-18(20-17)15-4-2-1-3-5-15/h1-7,9-10,12-13H |
InChIキー |
MAXPUEGZWFWGIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)C#CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)



![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)
![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)


